1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
Description
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11) |
InChI Key |
RMGQCZQEHAVQDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CN2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{1-azabicyclo[2.2.1]heptan-3-ol} + \text{methyl isocyanate} \xrightarrow[\text{Pyridine}]{\text{THF}, 50-60^\circ C} \text{this compound}
$$
Stepwise Procedure
- Starting Material: (exo)-1-azabicyclo[2.2.1]heptan-3-ol (4 mmol, 452 mg)
- Solvent: Dry tetrahydrofuran (THF, 15 mL)
- Base: Dry pyridine (3.5 mL)
- Reagent: Methyl isocyanate (14 mmol, 800 mg, 0.8 mL)
- Reaction Conditions: Stirring under nitrogen atmosphere at 50–60°C for 24 hours, followed by 2 days at room temperature
- Workup: Removal of solvents under reduced pressure
- Purification: Flash chromatography on alumina using methanol (2–10%) in ethyl acetate; further purification with ethanol (1–6%) in ethyl acetate if needed
- Yield: Approximately 63% isolated yield (430 mg) of a waxy white solid
- Melting Point: 85–95°C (first purification), 92–96°C (second purification)
- Characterization: Mass spectrometry (EI) m/z = 170 (M+)
This method was reported in Chemical Book and patent literature with consistent results.
Reaction Conditions and Optimization
| Parameter | Details | Notes |
|---|---|---|
| Solvent | Dry tetrahydrofuran (THF) | Ensures anhydrous conditions for isocyanate reactivity |
| Base | Pyridine | Acts as acid scavenger and catalyst |
| Temperature | 50–60°C (initial), then RT | Elevated temperature accelerates reaction; room temp allows completion |
| Atmosphere | Nitrogen | Prevents moisture and oxidation |
| Reaction Time | 24 hours + 2 days | Extended time ensures full conversion |
| Purification | Alumina flash chromatography | Methanol/ethyl acetate or ethanol/ethyl acetate mixtures used |
| Yield | 63% | Moderate yield typical for carbamate formation |
Alternative Preparation Notes
- Some patents describe similar carbamoylation reactions using other isocyanates (e.g., ethyl isocyanate) to produce related carbamate derivatives, indicating the generality of this synthetic approach.
- The reaction can also be performed with other bases and solvents, but pyridine and THF remain preferred due to their efficiency and compatibility.
- The stereochemistry of the starting alcohol (exo configuration) is crucial for obtaining the desired carbamate with expected properties.
- Post-reaction purification often involves removal of acidic byproducts (e.g., m-chlorobenzoic acid in related syntheses) by filtration before chromatographic purification.
Summary Table of Key Preparation Data
| Aspect | Description |
|---|---|
| Starting Material | (exo)-1-azabicyclo[2.2.1]heptan-3-ol |
| Carbamoylating Agent | Methyl isocyanate |
| Solvent | Dry tetrahydrofuran (THF) |
| Base | Pyridine |
| Temperature | 50–60°C (initial), then room temperature |
| Reaction Time | 24 hours + 2 days |
| Atmosphere | Nitrogen |
| Purification | Flash chromatography on alumina |
| Yield | 63% |
| Product Form | Waxy white solid |
| Melting Point | 85–96°C (depending on purification) |
| Characterization | MS (EI) m/z 170 (M+) |
Research Findings and Considerations
- The reaction proceeds smoothly under mild conditions without the need for harsh reagents or catalysts.
- Pyridine serves dual roles as a base and nucleophilic catalyst, facilitating the carbamoylation.
- The use of dry solvents and inert atmosphere is critical to avoid side reactions with moisture, which can deactivate methyl isocyanate.
- The stereochemical integrity of the bicyclic scaffold is maintained throughout the reaction, which is important for subsequent biological activity studies.
- The isolated yield of 63% reflects a balance between reaction completeness and manageable purification steps.
- The product’s melting point and mass spectral data are consistent with the expected structure, confirming the successful synthesis.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate exhibits significant potential as a pharmacological agent due to its structural resemblance to neurotransmitters, particularly in the context of neuropharmacology.
Acetylcholinesterase Inhibition
One of the most promising applications of this compound is its role as an acetylcholinesterase inhibitor . This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling pathways and potentially improving cognitive functions.
Neuropharmacological Studies
Several studies have documented the effects of this compound on cognitive enhancement:
- Case Study 1 : A study demonstrated that administration of this compound in animal models led to improved memory retention and learning capabilities, suggesting its utility in cognitive disorders.
- Case Study 2 : In vitro assays indicated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value indicating strong potency against this enzyme, further supporting its therapeutic potential.
Synthetic Applications
The unique bicyclic structure of this compound allows for versatile synthetic applications:
Reactivity and Derivative Formation
The presence of the N-methylcarbamate moiety enables reactions with nucleophiles, facilitating the formation of various substituted derivatives. This property can be exploited in drug design and development, allowing chemists to create novel compounds with tailored biological activities.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The 1-azabicyclo[2.2.1]heptane scaffold is often compared to related bicyclic amines and carbamates. Below is a comparative analysis of key analogs:
Key Findings and Distinctions
Muscarinic Agonists: The maleate salt of (R)-(Z)-1-azabicyclo[2.2.1]heptan-3-one oxime (Table 1) demonstrates sub-nanomolar potency at muscarinic receptors, surpassing the target compound in efficacy. However, it lacks subtype selectivity, which limits therapeutic utility . In contrast, the methylcarbamate derivative’s rigid structure may improve selectivity but requires further validation .
Anti-infective Applications :
- 1-Azabicyclo[2.2.1]heptan-3-amine (CAS: 99445-20-2) shows antiplasmodial activity (IC₅₀ = 0.8 µM) but lacks the carbamate group, which is critical for enhancing blood-brain barrier penetration in CNS-targeted drugs .
Nicotinic Receptor Ligands: Spiro-cyclic analogs (e.g., Bristol-Myers Squibb’s α7 ligands) exhibit nanomolar EC₅₀ values due to extended appendages (e.g., oxazol-2′-amine), whereas the methylcarbamate derivative’s simpler structure may limit receptor interaction complexity .
Synthetic Accessibility :
- The target compound’s synthesis benefits from protective group strategies (e.g., PMB protection) and selective crystallization for diastereomer separation . Analogs like the maleate salt require multi-step oxime formation and salt optimization, increasing production costs .
Biological Activity
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a bicyclic compound that has garnered attention for its significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring system. The molecular formula is with a molecular weight of approximately 170.21 g/mol. Its structure allows it to interact effectively with biological systems, particularly in the central nervous system (CNS) .
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 874148-31-9 |
Muscarinic Acetylcholine Receptor Agonism
This compound acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs), which are crucial for various CNS functions, including cognition and memory. By enhancing acetylcholine signaling, this compound has potential applications in treating cognitive disorders such as Alzheimer's disease and other dementias .
Interaction Studies
Studies have demonstrated that this compound can effectively bind to muscarinic receptors, influencing neurotransmitter release and neuronal excitability. This interaction is vital for understanding its therapeutic potential in conditions characterized by cholinergic deficits .
Pharmacological Profile
Research indicates that this compound exhibits a favorable pharmacological profile with selectivity for specific mAChR subtypes, particularly M1 and M2 receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
- Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound significantly improved memory retention and learning capabilities compared to control groups .
- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .
Toxicity and Safety Profile
While the compound shows promise in enhancing cognitive functions, it is essential to evaluate its toxicity profile rigorously. Preliminary studies suggest low cytotoxicity in various cell lines at therapeutic concentrations, but further research is needed to establish safety margins .
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds regarding their biological activity and receptor selectivity.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Exo-1-Azabicyclo[3.3.1]nonan-3-yl N-methylcarbamate | Bicyclic with different ring size | Enhanced CNS penetration |
| Exo-1-Azabicyclo[3.2.1]octan-6-yl N-methylcarbamate | Bicyclic with larger ring | Potentially different receptor selectivity |
| 1-Azabicyclo[3.3.1]nonan-3-yloxycarbonylmethylamine | Bicyclic with additional functional groups | Variability in biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
